An In-Depth Technical Guide to N-(4-bromophenyl)-2-methoxyacetamide: Chemical Properties and Structure
An In-Depth Technical Guide to N-(4-bromophenyl)-2-methoxyacetamide: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of N-(4-bromophenyl)-2-methoxyacetamide, a compound of interest in medicinal chemistry and drug discovery. We will delve into its chemical properties, molecular structure, synthesis, and potential biological significance, offering insights grounded in scientific literature.
Introduction
N-(4-bromophenyl)-2-methoxyacetamide belongs to the class of acetamide derivatives, which are recognized for their diverse pharmacological activities. The presence of a bromophenyl group and a methoxyacetamide moiety suggests its potential as a scaffold in the design of novel therapeutic agents. Halogenated compounds, particularly those containing bromine, often exhibit enhanced biological activity due to their increased lipophilicity and ability to form halogen bonds, which can influence drug-receptor interactions. This guide will explore the fundamental characteristics of this molecule, providing a solid foundation for researchers exploring its potential applications.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The key properties of N-(4-bromophenyl)-2-methoxyacetamide are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₉H₁₀BrNO₂ | [1][2] |
| Molecular Weight | 244.08 g/mol | [1][2] |
| Appearance | Solid (predicted) | |
| Melting Point | Not experimentally determined. For comparison, the melting point of the related compound N-(4-bromophenyl)acetamide is approximately 166 °C.[3] | [3] |
| Solubility | Predicted to be soluble in organic solvents such as dichloromethane and have limited solubility in water.[3] | [3] |
| Storage | Room temperature. | [2] |
Molecular Structure and Spectroscopic Analysis
The molecular structure of N-(4-bromophenyl)-2-methoxyacetamide is central to its chemical behavior and biological activity.
Figure 1: 2D Chemical Structure of N-(4-bromophenyl)-2-methoxyacetamide.
1H and 13C Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H-NMR (400 MHz, CDCl₃): δ 7.42 (m, 4H), 7.35 (br, 1H), 2.18 (s, 3H) ppm.[4]
-
¹³C-NMR (100 MHz, CDCl₃): δ 168.36, 136.91, 131.95, 121.36, 116.86, 24.63 ppm.[4]
For N-(4-bromophenyl)-2-methoxyacetamide, the following characteristic signals are expected:
-
¹H-NMR :
-
Aromatic protons on the bromophenyl ring would appear as a set of doublets in the range of δ 7.0-8.0 ppm.
-
A singlet for the N-H proton, the chemical shift of which can be broad and solvent-dependent.
-
A singlet for the methylene (-CH₂-) protons adjacent to the carbonyl group.
-
A singlet for the methoxy (-OCH₃) protons.
-
-
¹³C-NMR :
-
Signals for the aromatic carbons, with the carbon attached to the bromine atom showing a characteristic chemical shift.
-
A signal for the carbonyl carbon (C=O) in the amide group.
-
A signal for the methylene carbon.
-
A signal for the methoxy carbon.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum provides valuable information about the functional groups present in the molecule. A computed vapor phase IR spectrum for N-(4-bromophenyl)-2-methoxyacetamide is available and suggests the presence of key functional groups.[5] The experimental FT-IR spectrum of the related N-(4-bromophenyl)acetamide shows characteristic peaks that can be used for comparison.[6]
Expected Characteristic FT-IR Peaks for N-(4-bromophenyl)-2-methoxyacetamide:
-
N-H Stretch : A peak in the region of 3200-3400 cm⁻¹ corresponding to the stretching vibration of the N-H bond in the secondary amide.
-
C=O Stretch (Amide I) : A strong absorption band around 1650-1680 cm⁻¹ due to the carbonyl stretching vibration.
-
N-H Bend (Amide II) : A peak in the region of 1510-1570 cm⁻¹.
-
C-O-C Stretch : Bands corresponding to the ether linkage in the methoxy group, typically found in the 1000-1300 cm⁻¹ region.
-
Aromatic C-H Stretch : Peaks above 3000 cm⁻¹.
-
Aromatic C=C Stretch : Absorptions in the 1450-1600 cm⁻¹ region.
-
C-Br Stretch : A peak in the lower frequency region, typically 500-600 cm⁻¹.
Synthesis Protocol
A reliable and efficient synthesis protocol is crucial for obtaining N-(4-bromophenyl)-2-methoxyacetamide for research purposes. While a specific protocol for this exact compound was not found in the searched literature, a general and adaptable method can be derived from the synthesis of the closely related N-(4-bromophenyl)-2-chloroacetamide.[4] This involves the acylation of 4-bromoaniline with the appropriate acyl chloride.
Figure 2: General synthesis workflow for N-(4-bromophenyl)-2-methoxyacetamide.
Experimental Protocol: Synthesis of N-(4-bromophenyl)-2-methoxyacetamide
Disclaimer: This is a proposed protocol based on similar reactions and should be performed by a qualified chemist in a suitable laboratory setting with appropriate safety precautions.
Materials:
-
4-Bromoaniline
-
2-Methoxyacetyl chloride
-
Triethylamine or another suitable base
-
Anhydrous dichloromethane (DCM) or another suitable aprotic solvent
-
1N Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography (if necessary)
-
Solvents for recrystallization (e.g., ethanol, ethyl acetate/hexane)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-bromoaniline (1.0 equivalent) in anhydrous DCM.
-
Base Addition: Add triethylamine (1.1-1.2 equivalents) to the solution and cool the mixture to 0 °C using an ice bath.
-
Acylation: Slowly add 2-methoxyacetyl chloride (1.0-1.1 equivalents) dropwise to the stirred solution at 0 °C.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for several hours (monitor by TLC until the starting material is consumed).
-
Work-up:
-
Dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with 1N HCl, water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol or ethyl acetate/hexane) or by column chromatography on silica gel to yield pure N-(4-bromophenyl)-2-methoxyacetamide.
Causality behind Experimental Choices:
-
Inert Atmosphere: Prevents side reactions with atmospheric moisture, especially with the reactive acyl chloride.
-
Anhydrous Solvent: Water can react with the acyl chloride, reducing the yield of the desired product.
-
Base (Triethylamine): Scavenges the HCl generated during the acylation reaction, driving the reaction to completion.
-
Cooling to 0 °C: The acylation reaction is often exothermic. Initial cooling helps to control the reaction rate and prevent the formation of byproducts.
-
Aqueous Work-up: The series of washes removes unreacted starting materials, the triethylamine hydrochloride salt, and other water-soluble impurities.
-
Purification: Recrystallization or chromatography is essential to obtain a product of high purity, which is critical for accurate characterization and biological testing.
Potential Applications in Drug Development and Research
While specific biological activity data for N-(4-bromophenyl)-2-methoxyacetamide is limited in the public domain, the structural motifs present suggest several areas of potential interest for researchers.
-
Anticancer Activity: Phenylacetamide derivatives have been investigated as potential anticancer agents.[7] The presence of the 4-bromophenyl group is a feature found in some compounds with demonstrated anticancer activity, suggesting this moiety may be crucial for cytotoxic effects.[8][9]
-
Antimicrobial Activity: N-phenylacetamide derivatives have shown a broad spectrum of antimicrobial activities.[10] The lipophilicity imparted by the bromine atom may enhance the ability of the molecule to penetrate bacterial cell membranes.
-
Enzyme Inhibition: The acetamide linkage and the aromatic ring are common features in many enzyme inhibitors. This compound could be explored as a potential inhibitor for various enzymes, with the methoxy group offering a potential point for further chemical modification to optimize binding.
-
Scaffold for Medicinal Chemistry: N-(4-bromophenyl)-2-methoxyacetamide can serve as a versatile starting material or fragment in the synthesis of more complex molecules with potential therapeutic applications. The bromine atom, in particular, is a useful handle for further functionalization via cross-coupling reactions.[3]
Safety and Handling
As with any chemical compound, proper safety precautions should be taken when handling N-(4-bromophenyl)-2-methoxyacetamide. It is advisable to consult the Safety Data Sheet (SDS) from the supplier. General safety measures include:
-
Working in a well-ventilated fume hood.
-
Wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoiding inhalation of dust and contact with skin and eyes.
Conclusion
N-(4-bromophenyl)-2-methoxyacetamide is a halogenated acetamide derivative with potential for further investigation in the field of medicinal chemistry. This guide has provided a comprehensive overview of its known and predicted chemical properties, a plausible synthetic route, and an exploration of its potential biological significance based on related structures. Further experimental validation of its physicochemical properties and a thorough investigation of its biological activities are warranted to fully elucidate its potential as a lead compound in drug discovery.
References
-
The Royal Society of Chemistry. Supporting information. [Link]
-
The Royal Society of Chemistry. Supporting information. [Link]
-
Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0002072). [Link]
-
OICC Press. Supplementary Information. [Link]
-
Makore Labs. 4'-Bromoacetanilide. [Link]
-
Chemspace. N-(4-bromophenyl)-2-methoxyacetamide - C9H10BrNO2 | CSSS00000158344. [Link]
-
SpectraBase. Acetamide, N-(4-bromophenyl)-2-methoxy- - Optional[Vapor Phase IR] - Spectrum. [Link]
-
ChemBK. N-(4-bromophenyl)-2-methoxyacetamide. [Link]
-
NIST. Acetamide, N-(4-bromophenyl)-. [Link]
-
ResearchGate. Comparison between experimental infrared spectrum of acetamide and.... [Link]
-
MDPI. Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. [Link]
-
ResearchGate. ChemInform Abstract: Synthesis of Novel 2-(4-(2-Morpholinoethoxy)phenyl)-N-phenylacetamide Analogues and Their Antimicrobial Study. | Request PDF. [Link]
-
ResearchGate. (PDF) Design, synthesis, and biological evaluation of novel N4-substituted sulfonamides: acetamides derivatives as dihydrofolate reductase (DHFR) inhibitors. [Link]
-
PMC. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. [Link]
-
NIST. Acetamide, N-(4-bromophenyl)-. [Link]
-
ResearchGate. (PDF) 2-Bromo-N-(4-bromophenyl)acetamide. [Link]
-
MDPI. 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. [Link]
-
Experimental Spectroscopic (FT-IR, FT-Raman, NMR) and DFT Studies of 7-methoxy-4-bromomethylcoumarin. [Link]
-
Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]
-
MDPI. Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. [Link]
-
PMC. N-(4-Bromophenyl)-2-(2-thienyl)acetamide. [Link]
-
ResearchGate. SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF N-(4-METHOXYPHENYL)ACETAMIDE AND N-PHENYLACETAMIDE DERIVATIVES. [Link]
-
PubMed. 4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist. [Link]
-
SIELC Technologies. Acetamide, N-(4-bromophenyl)-. [Link]
-
NIST. Acetamide, N-(2-methoxyphenyl)-. [Link]
-
PubMed. The Enzyme-Activated Irreversible Inhibition of type-B Monoamine Oxidase by 3-(4-[(3-chlorophenyl)methoxy]phenyl)-5-[(methylamino) methyl]-2-oxazolidinone Methanesulphonate (Compound MD 780236) and the Enzyme-Catalysed Oxidation of This Compound as Competing Reactions. [Link]
-
IRE Journals. Synthesis and Antibacterial Activities of 2-Amino-N-(P-Chlorophenyl) Acetamide Derivatives. [Link]
-
NIST. Acetamide, N-(4-bromophenyl)-. [Link]
-
SpectraBase. N-(4-chlorophenyl)acetamide - Optional[FTIR] - Spectrum. [Link]
Sources
- 1. N-(4-bromophenyl)-2-methoxyacetamide - C9H10BrNO2 | CSSS00000158344 [chem-space.com]
- 2. chembk.com [chembk.com]
- 3. oiccpress.com [oiccpress.com]
- 4. rsc.org [rsc.org]
- 5. spectrabase.com [spectrabase.com]
- 6. Acetamide, N-(4-bromophenyl)- [webbook.nist.gov]
- 7. organicchemistrydata.org [organicchemistrydata.org]
- 8. Acetamide, N-(4-bromophenyl)- [webbook.nist.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]



